Cas no 1261799-04-5 (2-Amino-6-(trifluoromethoxy)naphthalene)

2-Amino-6-(trifluoromethoxy)naphthalene Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-(trifluoromethoxy)naphthalene
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- Inchi: 1S/C11H8F3NO/c12-11(13,14)16-10-4-2-7-5-9(15)3-1-8(7)6-10/h1-6H,15H2
- InChI Key: IJWIXRLSERSPKX-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=C2C=C(C=CC2=C1)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 244
- Topological Polar Surface Area: 35.2
- XLogP3: 3.7
2-Amino-6-(trifluoromethoxy)naphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219001752-500mg |
2-Amino-6-(trifluoromethoxy)naphthalene |
1261799-04-5 | 98% | 500mg |
931.00 USD | 2021-06-15 | |
Alichem | A219001752-1g |
2-Amino-6-(trifluoromethoxy)naphthalene |
1261799-04-5 | 98% | 1g |
1,668.15 USD | 2021-06-15 |
2-Amino-6-(trifluoromethoxy)naphthalene Related Literature
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
Additional information on 2-Amino-6-(trifluoromethoxy)naphthalene
Comprehensive Overview of 2-Amino-6-(trifluoromethoxy)naphthalene (CAS No. 1261799-04-5)
2-Amino-6-(trifluoromethoxy)naphthalene (CAS No. 1261799-04-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This naphthalene derivative, characterized by its amino and trifluoromethoxy functional groups, exhibits unique physicochemical properties, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals often search for terms like "2-Amino-6-(trifluoromethoxy)naphthalene synthesis", "CAS 1261799-04-5 applications", and "trifluoromethoxy naphthalene derivatives", reflecting its growing relevance in advanced chemical applications.
The compound's molecular structure combines a naphthalene backbone with an amino group at the 2-position and a trifluoromethoxy group at the 6-position. This configuration enhances its electronic properties, making it suitable for applications in organic electronics and pharmaceutical intermediates. Recent trends in green chemistry have also spurred interest in eco-friendly synthesis methods for such derivatives, aligning with global sustainability goals. Searches for "biodegradable naphthalene derivatives" and "sustainable trifluoromethoxy compounds" highlight this shift in focus.
In pharmaceutical research, 2-Amino-6-(trifluoromethoxy)naphthalene is explored for its potential as a building block in drug discovery. Its fluorine-containing moiety is particularly noteworthy, as fluorinated compounds often exhibit enhanced bioavailability and metabolic stability. Queries like "fluorinated naphthalene drugs" and "CAS 1261799-04-5 in medicine" underscore its therapeutic potential. Additionally, its role in fluorescence probes and imaging agents is being investigated, catering to the rising demand for diagnostic tools in biomedical fields.
From a material science perspective, this compound's aromatic system and electron-withdrawing groups make it a candidate for organic semiconductors and OLED materials. With the surge in flexible electronics and wearable technology, researchers are increasingly searching for "naphthalene-based OLED materials" and "high-performance organic semiconductors". The compound's stability and tunable properties position it as a promising component in next-generation devices.
Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize 2-Amino-6-(trifluoromethoxy)naphthalene, ensuring high purity for research and industrial use. Popular search terms like "CAS 1261799-04-5 purity analysis" and "NMR data for trifluoromethoxy naphthalenes" reflect the need for reliable quality control methods. Furthermore, advancements in computational chemistry have enabled predictive modeling of its behavior, addressing queries such as "molecular docking with fluorinated naphthalenes".
In summary, 2-Amino-6-(trifluoromethoxy)naphthalene (CAS No. 1261799-04-5) is a versatile compound with broad applications in pharmaceuticals, materials science, and analytical chemistry. Its unique structural features and alignment with contemporary research trends—such as sustainability, fluorine chemistry, and advanced materials—ensure its continued relevance. As interest grows, so does the demand for detailed information on its synthesis, properties, and applications, making it a focal point in modern chemical innovation.
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